molecular formula C8H10N2 B13837560 (S)-1-(Pyridin-2-yl)prop-2-en-1-amine

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine

Cat. No.: B13837560
M. Wt: 134.18 g/mol
InChI Key: BGGNVQPFUBKHRG-ZETCQYMHSA-N
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Description

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-2-yl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable propenylamine precursor.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, condensation, or other organic synthesis techniques under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce saturated amines.

Scientific Research Applications

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-2-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyridin-2-yl)prop-2-en-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(Pyridin-2-yl)ethanamine: A similar compound with a shorter carbon chain.

    3-(Pyridin-2-yl)prop-2-en-1-amine: A structural isomer with a different position of the double bond.

Uniqueness

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine is unique due to its specific stereochemistry and structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(1S)-1-pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c1-2-7(9)8-5-3-4-6-10-8/h2-7H,1,9H2/t7-/m0/s1

InChI Key

BGGNVQPFUBKHRG-ZETCQYMHSA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=N1)N

Canonical SMILES

C=CC(C1=CC=CC=N1)N

Origin of Product

United States

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